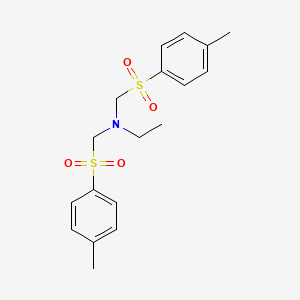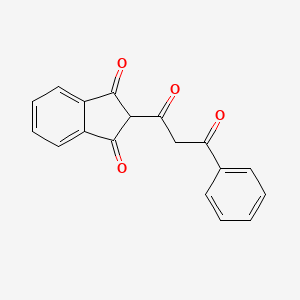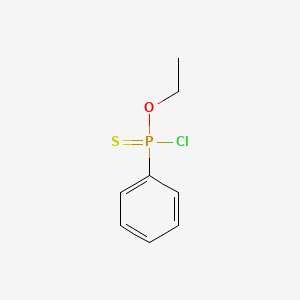
Phosphonochloridothioic acid, phenyl-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonochloridothioic acid, phenyl-, O-ethyl ester is an organic compound with the chemical formula C8H10ClOPS. It is a colorless to pale yellow liquid that contains a phenyl group, a thioester group, and an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonochloridothioic acid, phenyl-, O-ethyl ester can be synthesized through the reaction of phenylphosphonothioic dichloride with ethanol. The reaction typically occurs under controlled conditions with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhP(S)Cl2+EtOH→PhP(S)(OEt)Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process requires precise temperature control and the use of catalysts to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phosphonochloridothioic acid, phenyl-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
Phosphonochloridothioic acid, phenyl-, O-ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain biological pathways in pests.
Mechanism of Action
The mechanism by which phosphonochloridothioic acid, phenyl-, O-ethyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent bonding. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar in structure but contains a nitrophenyl group.
Phenylphosphonothioic acid O-ethyl ester: Lacks the chlorine atom present in phosphonochloridothioic acid, phenyl-, O-ethyl ester.
Uniqueness
This compound is unique due to its combination of a phenyl group, a thioester group, and an ethyl group, along with a reactive chlorine atom. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
102850-52-2 |
|---|---|
Molecular Formula |
C8H10ClOPS |
Molecular Weight |
220.66 g/mol |
IUPAC Name |
chloro-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClOPS/c1-2-10-11(9,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
FVIHUXZNJJCGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



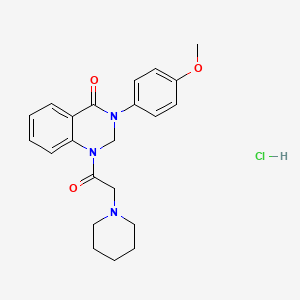

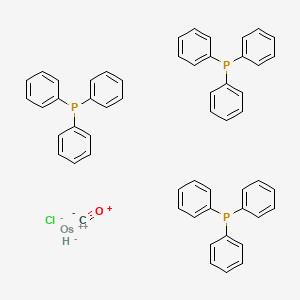
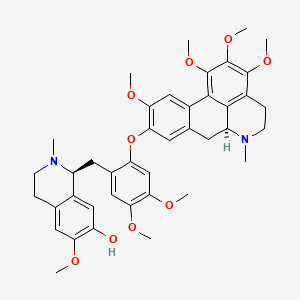
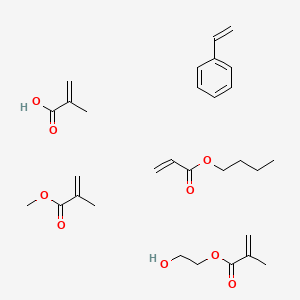

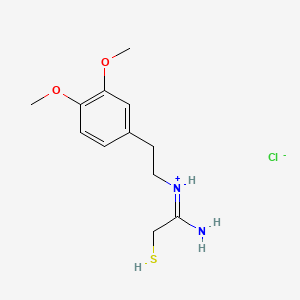
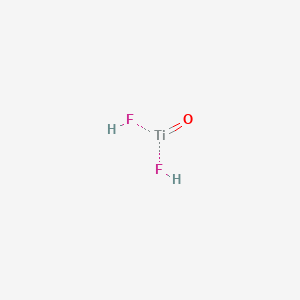
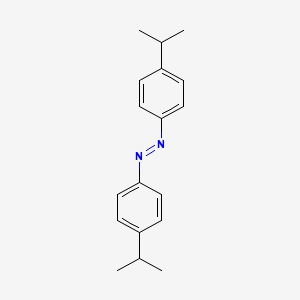

![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)
